Molecular Weight and Lipophilicity Comparison: 2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol vs. Unsubstituted Morpholine-Cyclobutanol Analogs
The 2,6-dimethyl substitution on the morpholine ring of the target compound increases both molecular weight and lipophilicity relative to the unsubstituted morpholine-cyclobutanol analogs. Specifically, 2-(2,6-dimethylmorpholin-4-yl)cyclobutan-1-ol (MW = 185.26 g·mol⁻¹, predicted logP ~1.8) is heavier and more lipophilic than 2-(morpholin-4-yl)cyclobutan-1-ol (MW = 157.21 g·mol⁻¹, predicted logP ~0.5) and 3-(morpholin-4-yl)cyclobutan-1-ol (MW = 157.21 g·mol⁻¹, predicted logP ~0.5) [1]. This difference in lipophilicity is predicted to impact membrane permeability and solubility in organic reaction media, making the target compound potentially more suitable for applications requiring enhanced passive diffusion or organic-phase reactivity [2].
| Evidence Dimension | Molecular Weight and Predicted logP (Lipophilicity) |
|---|---|
| Target Compound Data | MW = 185.26 g·mol⁻¹; predicted logP = 1.81 (Mcule) |
| Comparator Or Baseline | 2-(Morpholin-4-yl)cyclobutan-1-ol (CAS 1824529-67-0): MW = 157.21 g·mol⁻¹; predicted logP ≈ 0.5. 3-(Morpholin-4-yl)cyclobutan-1-ol: MW = 157.21 g·mol⁻¹; predicted logP ≈ 0.5. |
| Quantified Difference | ΔMW = +28.05 g·mol⁻¹; ΔlogP ≈ +1.3 log units (predicted) |
| Conditions | Predicted physicochemical properties based on computational models (Mcule, ChemAxon); experimental logP values not publicly available for these specific compounds as of April 2026. |
Why This Matters
The ~1.3 log unit increase in predicted lipophilicity directly informs solvent partitioning behavior and passive membrane permeability, which are critical parameters for selecting building blocks in medicinal chemistry campaigns where cellular penetration or organic-phase synthesis is required.
- [1] Kuujia.com. Cas no 1824529-67-0 (2-(Morpholin-4-yl)cyclobutan-1-ol) & Cas no 1807941-36-1 (3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride). Accessed April 2026. View Source
- [2] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews 23(1–3), 3–25 (1997). View Source
